RO-3
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
RO-3, also known as 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-, is a potent antagonist of P2X3 and P2X2/3 receptors . These receptors are part of the P2X family of ionotropic receptors, which are activated by ATP and play a crucial role in various physiological processes, including pain perception, inflammation, and regulation of the micturition reflex .
Mode of Action
This compound interacts with its targets, the P2X3 and P2X2/3 receptors, by binding to these receptors and inhibiting their activation . This inhibition prevents the flow of cations, such as calcium and sodium, through the receptor channels, thereby modulating the cellular responses that are normally triggered by the activation of these receptors .
Biochemical Pathways
By inhibiting the activation of these receptors, this compound could potentially reduce the release of pro-inflammatory mediators and modulate pain signaling pathways .
Pharmacokinetics
This compound has been reported to have moderate to high metabolic stability in rat and human hepatocytes and liver microsomes . It is highly permeable and orally bioavailable, with a reasonable in vivo plasma half-life (t1/2 =0.41 h) in rats . These properties suggest that this compound has favorable pharmacokinetic characteristics that could contribute to its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on P2X3 and P2X2/3 receptors. By inhibiting these receptors, this compound can modulate the cellular responses associated with these receptors, such as pain perception and inflammation . In preclinical models, this compound has shown activity in several rodent models of pain, as well as in cystometry models optimized to measure various parameters associated with sensory regulation of the micturition reflex .
Analyse Biochimique
Biochemical Properties
RO-3 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of P2X receptors, particularly P2X3 and P2X2/3 . These receptors are involved in various physiological processes, including pain perception and urinary tract function. The interaction of this compound with these receptors leads to the inhibition of their activity, which can modulate pain signals and other related functions.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of P2X receptors can alter calcium ion flux within cells, impacting cellular signaling and function . Additionally, this compound has been observed to affect gene expression related to pain and inflammation, further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with P2X receptors. By binding to these receptors, this compound inhibits their activity, leading to a decrease in calcium ion influx and subsequent cellular responses . This inhibition can result in the modulation of pain signals and other physiological processes. Furthermore, this compound may also influence the expression of genes associated with pain and inflammation, contributing to its overall effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on P2X receptors, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits P2X receptor activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes various biochemical transformations . These metabolic processes can affect the overall efficacy and duration of this compound’s action within the body. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as P2X receptors, where it exerts its inhibitory effects . The distribution of this compound within the body can influence its overall efficacy and potential side effects, making it essential to study these processes in detail.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is primarily localized to the cell membrane, where P2X receptors are situated . This localization allows this compound to effectively interact with its target receptors and modulate their activity. Additionally, any post-translational modifications or targeting signals that direct this compound to specific cellular compartments can further influence its function and efficacy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du RO-3 implique plusieurs étapes, en commençant par la préparation des composés intermédiaires. Les étapes clés comprennent :
Formation du cycle pyrimidinique : Cette étape implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le cycle pyrimidinique.
Introduction du groupe diméthoxyphényle : Cette étape implique la fixation du groupe diméthoxyphényle au cycle pyrimidinique par une série de réactions, notamment l'alkylation et la méthylation.
Purification finale : Le composé final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre une pureté supérieure à 97%.
Méthodes de production industrielle
La production industrielle du this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique :
Synthèse en vrac : De grandes quantités de matières premières sont mises en réaction dans des conditions optimisées pour maximiser le rendement.
Purification : Le produit brut est purifié en utilisant des techniques de chromatographie à l'échelle industrielle.
Contrôle qualité : Le produit final subit un contrôle qualité rigoureux pour garantir une pureté et une constance élevées.
Analyse Des Réactions Chimiques
Types de réactions
RO-3 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites ayant des propriétés différentes.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs, notamment les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés de la pyrimidine, tandis que la réduction peut produire des formes réduites du composé .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier les récepteurs P2X3 et P2X2/3.
Biologie : Étudié pour son rôle dans la modulation des canaux ioniques et des voies de signalisation cellulaire.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans la gestion de la douleur et d'autres affections impliquant les récepteurs P2X.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les récepteurs P2X
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement les récepteurs P2X3 et P2X2/3. Ces récepteurs sont impliqués dans la transmission des signaux de douleur et d'autres processus physiologiques. En bloquant ces récepteurs, this compound inhibe l'activation des voies de signalisation en aval, ce qui entraîne une réduction de la perception de la douleur et d'autres effets .
Applications De Recherche Scientifique
RO-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X3 and P2X2/3 receptors.
Biology: Investigated for its role in modulating ion channels and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in pain management and other conditions involving P2X receptors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting P2X receptors
Comparaison Avec Des Composés Similaires
RO-3 est unique par sa haute sélectivité et sa puissance pour les récepteurs P2X3 et P2X2/3. Des composés similaires comprennent :
A-317491 : Un autre antagoniste des récepteurs P2X3 et P2X2/3 avec des profils de puissance et de sélectivité différents.
Gefapixant : Un antagoniste du récepteur P2X3 ayant un potentiel thérapeutique dans la toux chronique.
JNJ-47965567 : Un antagoniste sélectif du récepteur P2X7, qui a des rôles physiologiques différents de ceux des récepteurs P2X3 et P2X2/3
This compound se distingue par sa haute stabilité métabolique et sa capacité à pénétrer le système nerveux central, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNPWUIBJMVRIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological effect of RO3?
A1: RO3 is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at β-adrenergic receptors. [ [] ] It also exhibits partial agonist activity, meaning it can partially activate these receptors under certain conditions. [ [] ]
Q2: What are the implications of RO3's partial agonist activity?
A2: Partial agonist activity can potentially lead to a more balanced pharmacological profile compared to full antagonists. While blocking excessive β-adrenergic stimulation, it might also provide some level of receptor activation, potentially minimizing certain side effects associated with complete receptor blockade. [ [] ]
Q3: How does RO3 compare to other β-blockers like atenolol in terms of cardioselectivity?
A3: Studies in healthy volunteers suggest that RO3 is at least as cardioselective as atenolol. [ [] ] This means it preferentially blocks β1-adrenergic receptors found in the heart, with less effect on β2-receptors found in other tissues like the lungs.
Q4: What is the duration of action of RO3?
A4: RO3 has a long duration of action, with significant inhibition of exercise tachycardia observed even 24 hours after a single oral dose. [ [] ] This is in contrast to atenolol, where the inhibitory effect on exercise tachycardia significantly decreased after 24 hours. [ [] ]
Q5: Does RO3 have any effect on resting heart rate?
A5: Studies in healthy volunteers showed that RO3 did not significantly affect resting heart rate, whereas atenolol caused a reduction in resting heart rate for several hours after administration. [ [] ] This difference might be attributed to the partial agonist activity of RO3. [ [] ]
Q6: Does RO3 have any effect on resting forearm blood flow and systolic blood pressure?
A6: In a study with healthy volunteers, RO3 (160 mg orally) did not affect resting forearm blood flow, systolic blood pressure, or resting heart rate. [ [] ] In contrast, atenolol (50 mg) reduced all three parameters. [ [] ]
Q7: Does RO3 have any effect on finger tremor?
A7: RO3 (160 mg orally) was observed to increase resting finger tremor approximately threefold in healthy volunteers. [ [] ] Atenolol, on the other hand, had little effect on resting finger tremor. [ [] ]
Q8: Were there any adverse effects reported in the studies with RO3?
A8: Some subjects in the studies reported experiencing tremor and visual disturbances after receiving 160 mg or 320 mg doses of RO3. [ [] ]
Q9: What is known about the pharmacokinetics of RO3?
A9: Studies with radiolabelled RO3 in healthy volunteers showed that the oral bioavailability of RO3 is around 57%. [ [] ] The compound has a large apparent volume of distribution (averaging 590 L) and a long elimination half-life (averaging 18 hours). [ [] ]
Q10: How is RO3 metabolized in the body?
A10: Studies with radiolabelled RO3 showed that the majority of the radioactivity in plasma was not attributable to the parent drug but rather to metabolites. [ [] ] Very little of the parent drug was recovered in urine, while total radioactivity recovery in urine reached nearly 80% by day 5. [ [] ]
Q11: Is there a linear relationship between RO3 dose and plasma concentration?
A11: Yes, a linear relationship between dose and both plasma concentration and area under the curve (AUC) was observed in healthy volunteers who received oral doses of 40, 80, 160, and 320 mg of RO3. [ [] ]
Q12: What is the molecular formula and weight of RO3?
A12: The molecular formula of RO3 (2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-) is C16H22N4O2 and its molecular weight is 302.37 g/mol.
Q13: Was RO3 used in any studies unrelated to its pharmacological effects as a β-blocker?
A13: Yes, RO3 appears in a study on measuring biogenic volatile organic compounds (BVOCs) emitted from vegetation. [ [] ] In this study, RO3 refers to the total reactivity of VOCs with ozone, which is a measure of the potential for these compounds to contribute to ozone formation in the atmosphere. [ [] ] This study uses ozone reactivity as a metric to assess BVOC emissions from trees and does not directly investigate the compound 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.